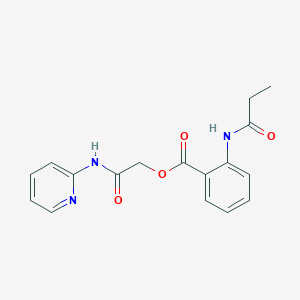![molecular formula C17H13N3O2 B10865051 2-[2-(2-Quinolyl)carbohydrazonoyl]benzoic acid](/img/structure/B10865051.png)
2-[2-(2-Quinolyl)carbohydrazonoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of carbohydrazones , which are compounds containing a hydrazone group (–NHN=) attached to a carbonyl group (–C=O).
- The compound’s structure consists of a benzoic acid core with two hydrazone groups attached to the quinoline ring.
2-[2-(2-Quinolyl)carbohydrazonoyl]benzoic acid: is a chemical compound with the molecular formula C24H17N3O3 and a molecular weight of 395.421 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves condensation reactions between quinoline-2-carbaldehyde and hydrazine hydrate, followed by coupling with benzoic acid derivatives .
Reaction Conditions: Specific reaction conditions and reagents may vary, but the overall process includes hydrazone formation and subsequent benzoic acid coupling.
Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s rarity and specialized use.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Medicine: Limited research suggests potential antimicrobial or antitumor properties.
Industry: Rarely used industrially due to its specialized nature.
Mechanism of Action
- The compound’s mechanism of action remains largely unexplored. Further research is needed to understand its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other carbohydrazones, such as 2-(2-(2-thienylcarbonyl)carbohydrazonoyl)benzoic acid , exhibit similar structural features.
Uniqueness: The quinoline ring and benzoic acid core make this compound distinct within the carbohydrazone class.
Remember that while this compound shows promise, its full potential awaits further scientific investigation
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[(E)-(quinolin-2-ylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)14-7-3-1-6-13(14)11-18-20-16-10-9-12-5-2-4-8-15(12)19-16/h1-11H,(H,19,20)(H,21,22)/b18-11+ |
InChI Key |
MCAJXYDDRYYUDN-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N/N=C/C3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenyl)-N-[(E)-1H-indol-5-ylmethylidene]ethanamine](/img/structure/B10864981.png)
![10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864985.png)
![(2E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10864988.png)
![(2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10864989.png)
![N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10864990.png)
![methyl [(4Z)-4-(1-ethoxyethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10865006.png)
![4-[3-(5-chloro-2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B10865011.png)
![2-{3-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10865018.png)
![N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B10865026.png)
![(4Z)-5-methyl-2-(4-nitrophenyl)-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865031.png)

![2-Chloro-N-{6-[4-(piperidinocarbonyl)phenoxy]-3-pyridyl}propanamide](/img/structure/B10865058.png)
![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[1-(4-morpholinylmethyl)cyclopentyl]-](/img/structure/B10865065.png)
